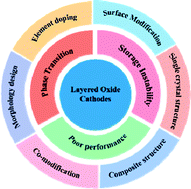Challenges of layer-structured cathodes for sodium-ion batteries
Nanoscale Horizons Pub Date: 2021-12-20 DOI: 10.1039/D1NH00585E
Abstract
As the most promising alternative to lithium-ion batteries (LIBs), sodium-ion batteries (SIBs) still face many issues that hinder their large-scale commercialization. Layered transition metal oxide cathodes have attracted widespread attention owing to their large specific capacity, high ionic conductivity, and feasible preparation conditions. However, their electrochemical properties are usually limited by the irreversible phase transition and harsh storage conditions caused by humidity sensitivity. Recently, tremendous efforts have been devoted to solving these issues toward advanced high-performance layered oxide cathodes. Herein, we summarize these remaining challenges of layered oxide cathodes and the corresponding modification strategies such as the variations in chemical compositions, the architecture of (nano)micro-structures, surface engineering, and the regulation of phase compositions. We hope that the understanding presented in this review can provide useful guidance to developing high-performance layer-structured cathode materials for advanced SIBs.


Recommended Literature
- [1] Synthesis of substituted exo-glucals via a modified Julia olefination and identification as selective β-glucosidase inhibitors†
- [2] Simple dissymmetrical and asymmetrical Tröger's bases: photophysical and structural characterization†
- [3] Front cover
- [4] Adsorption-based membranes for air separation using transition metal oxides†
- [5] A fast and convenient cellulose hydrogel-coated colander for high-efficiency oil–water separation†
- [6] Hot off the press
- [7] Facile electrochemical deposition of Cu7Te4 thin films with visible-light driven photocatalytic activity and thermoelectric performance
- [8] Development and evaluation of new cyclooctynes for cell surface glycan imaging in cancer cells†
- [9] Segmental dynamics, morphology and thermomechanical properties of electrospun poly(ε-caprolactone) nanofibers in the presence of an interacting filler†
- [10] Adsorption of metal cations by hydrous aluminium(III) or iron(III) hydroxide precipitates: enhancement by EDTA and related chelate molecules†

Journal Name:Nanoscale Horizons
Research Products
-
CAS no.: 169555-93-5
-
CAS no.: 1467-16-9
-
CAS no.: 1115-82-8
-
CAS no.: 14941-53-8









